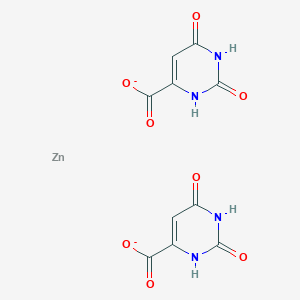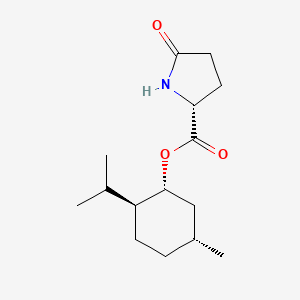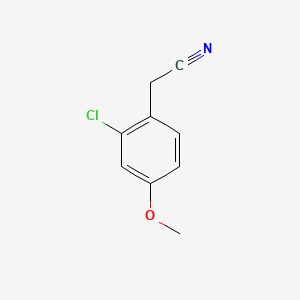
(5-Aminopyridin-2-YL)methanol
Vue d'ensemble
Description
Synthesis Analysis
A method for preparing pyridin-2-yl-methylamine derivatives by reducing amination of cyanohydrins has been reported . This process involves the reaction of a cyanohydrin with a pyridin-2-yl-methylamine .
Molecular Structure Analysis
The molecular formula of “(5-Aminopyridin-2-YL)methanol” is C6H8N2O .
Chemical Reactions Analysis
In the field of medicinal chemistry, pyridin-2-yl-methanones have been synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Physical And Chemical Properties Analysis
“(5-Aminopyridin-2-YL)methanol” has a molecular weight of 124.141, a density of 1.3±0.1 g/cm3, a boiling point of 367.2±27.0 °C at 760 mmHg, and a flash point of 175.9±23.7 °C .
Relevant Papers
Several papers have been published on the topic of “(5-Aminopyridin-2-YL)methanol” and related compounds. These include studies on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity , as well as a new method for the preparation of (2-aminopyridin-4-yl)methanol .
Applications De Recherche Scientifique
Analytical Chemistry Applications :
- A study detailed a liquid chromatographic method with fluorimetric detection for quantitating 5-hydroxytryptamine (5-HT) and free tryptophan (Trp) in whole blood, employing 5-fluoro-dl-tryptophan (5-FdlT) as an internal standard. This assay helps in understanding the role of neurotransmitters like 5-HT in mental disorders, and was used to monitor the effects of antidepressant drugs like clomipramine and moclobemide (Aymard, Honoré, & Carbuccia, 1994).
Toxicological Studies :
- Methanol's toxicokinetics in humans were studied to provide a basis for biological exposure monitoring and risk assessment. The study found non-saturated, dose-proportional kinetics of methanol up to certain exposure levels, and no gender differences in its kinetics (Ernstgård, Shibata, & Johanson, 2005).
- Various case reports and studies highlighted the severe consequences of methanol intoxication, including visual disturbances, metabolic acidosis, and even death. These studies underscore the importance of timely diagnosis and treatment to mitigate the effects of methanol toxicity. For instance, a case report discussed methanol optical toxicity in an alcoholic patient, illustrating the severe visual impairments that can result from methanol intoxication (Vilaça et al., 2018).
Treatment and Management of Methanol Poisoning :
- The kinetics of methanol during treatment with fomepizole, a competitive inhibitor of alcohol dehydrogenase used as an antidote for methanol poisoning, were studied. The research aimed to understand the efficacy of fomepizole in treating methanol poisoning and found that it can inhibit formic acid production and resolve metabolic abnormalities in patients (Hovda, Andersson, Urdal, & Jacobsen, 2005).
Propriétés
IUPAC Name |
(5-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFZTQIYGDVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608944 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-2-YL)methanol | |
CAS RN |
873651-92-4 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


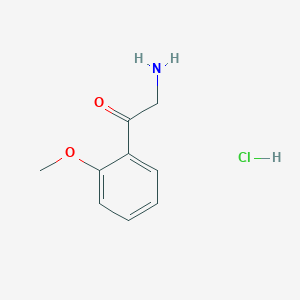
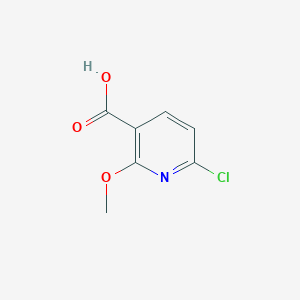

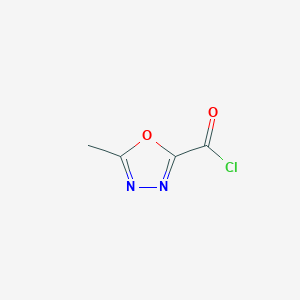
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)

